Butyl 2,3,3-trifluoroprop-2-enoate

Description

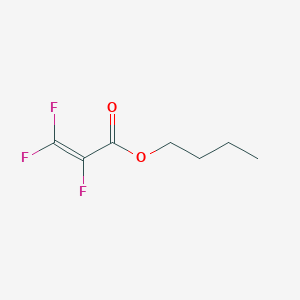

Butyl 2,3,3-trifluoroprop-2-enoate is a fluorinated ester with the molecular formula C₇H₉F₃O₂. Its structure includes a butyl ester group attached to a propenoate backbone substituted with three fluorine atoms at positions 2, 3, and 3. This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine, which enhance reactivity and metabolic stability compared to non-fluorinated analogs.

Properties

CAS No. |

72110-07-7 |

|---|---|

Molecular Formula |

C7H9F3O2 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

butyl 2,3,3-trifluoroprop-2-enoate |

InChI |

InChI=1S/C7H9F3O2/c1-2-3-4-12-7(11)5(8)6(9)10/h2-4H2,1H3 |

InChI Key |

FLBMKBWXVVMPTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,3,3-trifluoroprop-2-enoate typically involves the esterification of 2,3,3-trifluoroprop-2-enoic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2,3,3-trifluoroprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoropropanoic acid.

Reduction: Formation of butyl 2,3,3-trifluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2,3,3-trifluoroprop-2-enoate has several applications in scientific research:

Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Explored for its role in drug delivery systems due to its ability to form stable and biocompatible polymers.

Mechanism of Action

The mechanism of action of Butyl 2,3,3-trifluoroprop-2-enoate involves its interaction with various molecular targets and pathways:

Polymerization: The vinyl group in the compound undergoes polymerization reactions, forming long-chain polymers with desirable properties.

Enzymatic Reactions: In biological systems, the ester group can be hydrolyzed by enzymes such as esterases, releasing the active components.

Comparison with Similar Compounds

Research Implications and Limitations

- Fluorination Effects: The trifluoromethyl group likely confers greater thermal stability and resistance to metabolic degradation compared to butyl acetate and non-fluorinated Baccatin III esters. However, experimental validation is required to confirm these hypotheses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Butyl 2,3,3-trifluoroprop-2-enoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Start with trifluoropropenoic acid and butanol under acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize temperature (60–80°C) and stoichiometric ratios (1:1.2 acid:alcohol) to minimize side products like diesters or unreacted acid. Purify via fractional distillation or column chromatography using silica gel and hexane/ethyl acetate gradients. Characterization should include ¹⁹F NMR to confirm trifluoromethyl group integrity and IR spectroscopy for ester carbonyl confirmation (~1740 cm⁻¹) .

Q. How can researchers ensure the structural integrity and stability of this compound during storage and handling?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation. Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Analyze degradation products using HPLC-MS with a C18 column (acetonitrile/water mobile phase) and compare retention times against synthetic standards. Include a stabilizer (e.g., 0.1% BHT) if oxidative decomposition is observed .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : Use quantitative ¹H/¹⁹F NMR with an internal standard (e.g., 1,4-bis(trifluoromethyl)benzene) for direct concentration measurement. For trace analysis, employ GC-MS in electron ionization (EI) mode with a DB-5MS column, monitoring m/z fragments specific to the ester (e.g., [M–C₄H₉O]⁺). Cross-validate with LC-UV (λ = 210–220 nm) to address matrix interference in biological or environmental samples .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in radical or nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map potential energy surfaces for reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack (e.g., α,β-unsaturated ester system). Compare simulated ¹⁹F NMR chemical shifts with experimental data to validate models. Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in kinetic data when this compound participates in multi-step catalytic cycles?

- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates (e.g., enolate or acyloxy radicals). Use isotopic labeling (²H/¹³C) to track atom transfer pathways. Apply multivariate statistical analysis (e.g., principal component analysis) to decouple overlapping kinetic signals. Validate hypotheses with control experiments (e.g., radical traps like TEMPO) to confirm/refute proposed mechanisms .

Q. How does the fluorination pattern influence the steric and electronic properties of this compound in polymer or coordination chemistry applications?

- Methodological Answer : Conduct X-ray crystallography to determine bond angles and distances around fluorine atoms. Compare with non-fluorinated analogs using Hammett substituent constants (σₚ) to quantify electronic effects. Use differential scanning calorimetry (DSC) to assess thermal stability shifts in fluorinated polymers. Pair with cyclic voltammetry to evaluate redox behavior influenced by fluorine’s electronegativity .

Methodological Notes

- Data Presentation : Tabulate NMR/GC-MS results with retention times, integration values, and statistical confidence intervals (e.g., ±2σ). Include raw spectral data in supplementary materials for reproducibility .

- Safety Protocols : Follow PRTR guidelines for fluorinated waste disposal (). Neutralize acidic byproducts before disposal and document waste streams for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.